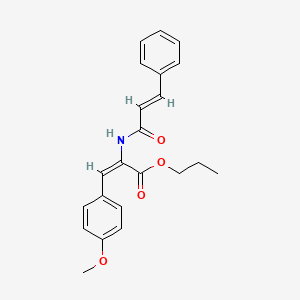
propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate, also known as PACMA31, is a synthetic compound that has been studied for its potential as an anticancer agent. This compound belongs to the class of cinnamoyl compounds and has been found to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the inhibition of the proteasome, which is responsible for degrading proteins in cells. This compound binds to the active site of the proteasome and prevents it from functioning properly. This leads to an accumulation of damaged proteins in the cell, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on the proteasome, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
实验室实验的优点和局限性
One advantage of using propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been found to be effective against a variety of cancer cell lines. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on cancer cells.
未来方向
There are a number of future directions for the study of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate. One area of research involves the development of analogs of this compound that may be more effective or have fewer side effects. Another area of research involves the use of this compound in combination with other anticancer agents to enhance its effectiveness. Finally, there is a need for further research to determine the safety and efficacy of this compound in animal models and in humans.
合成方法
The synthesis of propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate involves the reaction of cinnamic acid with 4-methoxyaniline in the presence of propionic anhydride and trifluoroacetic acid. The reaction proceeds through an amide coupling reaction and produces this compound as a yellow solid. The yield of the reaction is typically around 50%.
科学研究应用
Propyl 2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylate has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been found to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.
属性
IUPAC Name |
propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-3-15-27-22(25)20(16-18-9-12-19(26-2)13-10-18)23-21(24)14-11-17-7-5-4-6-8-17/h4-14,16H,3,15H2,1-2H3,(H,23,24)/b14-11+,20-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITPLUNRJFCCQX-LNNYTJQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
![3-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5326107.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326108.png)
![N-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5326113.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5326114.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326116.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5326123.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-pyridinyl)pyrimidine](/img/structure/B5326129.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5326137.png)
![dimethyl 2-[8-ethoxy-1-[3-(4-methoxyphenyl)acryloyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5326141.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5326166.png)
![3-sec-butyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5326173.png)